5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
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Overview
Description
5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of therapeutic applications, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound has a unique structure that includes a methoxyacetyl group, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyacetyl group can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the benzodiazepine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex benzodiazepine derivatives.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets in the body. Like other benzodiazepines, it likely binds to the benzodiazepine site on the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx, hyperpolarization of neurons, and overall functional inhibition . This action results in its anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar compounds to 5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties and therapeutic applications . The unique methoxyacetyl group in this compound may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(2-methoxyacetyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-15(12(16)8-18-2)11-6-4-3-5-10(11)14-13(9)17/h3-6,9H,7-8H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEUMOVUNDCURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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